molecular formula C24H24N6O B14977982 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea

Cat. No.: B14977982
M. Wt: 412.5 g/mol
InChI Key: DMLAMQOSEZQPKZ-UHFFFAOYSA-N
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Description

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a naphthyl group

Preparation Methods

The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which is achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced into the pyrimidine ring through a substitution reaction using dimethylamine as the reagent.

    Coupling with Naphthyl Group: The naphthyl group is then coupled with the pyrimidine ring through a series of reactions, including nucleophilic substitution and coupling reactions.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage, which is achieved through the reaction of the intermediate compound with an appropriate isocyanate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, leading to the formation of complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea can be compared with other similar compounds, such as:

    1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(phenyl)urea: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.

    1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(benzyl)urea: This compound has a benzyl group instead of a naphthyl group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-naphthalen-2-ylurea

InChI

InChI=1S/C24H24N6O/c1-16-25-22(15-23(26-16)30(2)3)27-19-10-12-20(13-11-19)28-24(31)29-21-9-8-17-6-4-5-7-18(17)14-21/h4-15H,1-3H3,(H,25,26,27)(H2,28,29,31)

InChI Key

DMLAMQOSEZQPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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